L-セリン-1-13C

概要

説明

L-Serine-1-13C is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .

Synthesis Analysis

L-Serine is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis

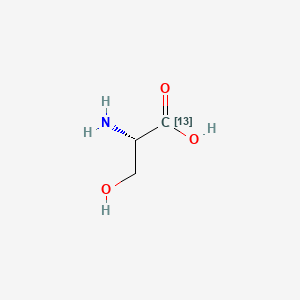

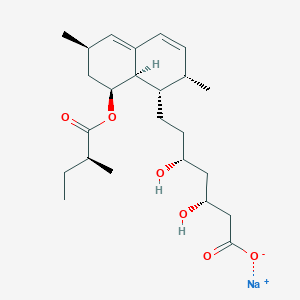

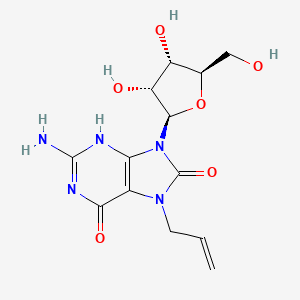

The molecular formula of L-Serine-1-13C is HOCH2CH(NH2)COOH . The molecular weight is 106.09 .Chemical Reactions Analysis

L-Serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine, and guanine .Physical And Chemical Properties Analysis

L-Serine-1-13C has a molecular weight of 106.09 . It is a solid substance with a white to off-white color .科学的研究の応用

生体分子NMR

L-セリン-1-13Cは、核磁気共鳴(NMR)に基づく研究でよく使用されます . これらの研究は、生体高分子の構造、ダイナミクス、および結合を調べるように設計されています .

臨床質量分析

臨床質量分析(MS)において、this compoundは、化合物の定量と同定のための標準として使用できます .

代謝研究

This compoundは、代謝研究において重要な役割を果たします . これは、体内のL-セリンの代謝経路と機能を理解するのに役立ちます .

メタボロミクス

メタボロミクスは、生体サンプル中の代謝産物の包括的な分析を扱う分野であり、this compoundは、代謝経路におけるL-セリンの運命を追跡するために使用されます .

プロテオミクス

プロテオミクスは、タンパク質の大規模な研究であり、this compoundは、タンパク質を標識して同定および定量するために使用されます .

神経学研究

L-セリンは、中枢神経系において重要な役割を果たします。 神経分化と生存に不可欠です . L-セリンは、さまざまな神経疾患や神経変性疾患における保護剤としての可能性を示しています .

治療の可能性

L-セリンは、てんかんからアルツハイマー病まで、さまざまな神経疾患の治療に、さまざまな方法で利用されてきました . L-セリン治療は、特定のバリアントにおける行動、EEG、および発作頻度を改善することが示されています .

細胞増殖と発達

L-セリンは、細胞増殖と発達に重要な役割を果たします . これは、これらのプロセスに必要な重要な分子の前駆体として作用します .

作用機序

Target of Action

L-Serine-1-13C is the 13C-labeled version of L-Serine . L-Serine is a non-essential amino acid that plays a central role in cellular proliferation . It is involved in protein synthesis and other metabolic functions .

Mode of Action

L-Serine-1-13C, like its non-labeled counterpart, interacts with various targets within the cell. It is a precursor for several neurotransmitters and plays a crucial role in the synthesis of proteins, purines, and pyrimidines . It also contributes to the production of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .

Biochemical Pathways

L-Serine is synthesized from glucose via the phosphorylated pathway, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . It is also a precursor of two relevant coagonists of NMDA receptors: glycine (through the enzyme serine hydroxymethyltransferase), which preferentially acts on extrasynaptic receptors, and D-serine (through the enzyme serine racemase), dominant at synaptic receptors .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

L-Serine-1-13C interacts with various enzymes, proteins, and other biomolecules. It serves as a precursor for the synthesis of the amino acids glycine and cysteine . It also plays a vital role in protein synthesis and the formation of sphingolipids in the central nervous system . These interactions are crucial for various biochemical reactions, including protein synthesis and cellular metabolism .

Cellular Effects

L-Serine-1-13C influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that L-Serine regulates the release of several cytokines in the brain under certain neuropathological conditions, leading to improved cognitive function, enhanced cerebral blood flow, reduced inflammation, and promoted remyelination .

Molecular Mechanism

The molecular mechanism of action of L-Serine-1-13C involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects at the molecular level, influencing gene expression and playing a role in the phosphorylated pathway, which regulates the de novo biosynthesis of L-serine .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of L-Serine-1-13C can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, L-Serine-1-13C is readily biodegradable, with a biodegradation rate of 81% in aerobic conditions over 28 days .

Dosage Effects in Animal Models

The effects of L-Serine-1-13C vary with different dosages in animal models. Dosing of animals with L-Serine and human clinical trials investigating the therapeutic effects of L-Serine generally support the safety of L-Serine

Metabolic Pathways

L-Serine-1-13C is involved in several metabolic pathways. It is produced via the phosphorylated pathway in the mammalian brain, derived from glucose from glycolysis . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

特性

IUPAC Name |

(2S)-2-amino-3-hydroxy(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001838 | |

| Record name | (1-~13~C)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81201-84-5 | |

| Record name | L-Serine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081201845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

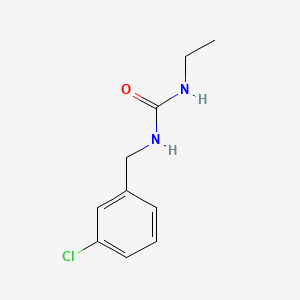

![N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide](/img/structure/B1675264.png)

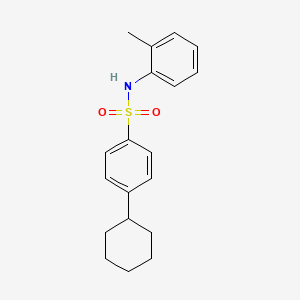

![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)

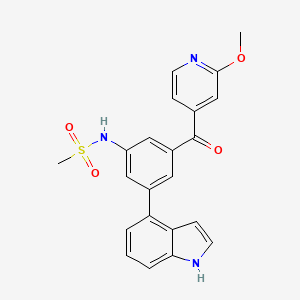

![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)